(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile
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Overview
Description
“(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile” is a complex organic compound with a unique structure. Let’s break it down:
Chemical Name: this compound
IUPAC Name: this compound
Molecular Formula: CHClN
Molecular Weight: 197.67 g/mol
This compound contains an amino group, a chloro-substituted phenyl ring, and a nitrile functional group
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound can vary, but one possible approach involves the following steps:
Starting Material: Begin with 2-chloro-5-methylphenyl isocyanate (CAS Number40398-03-6) . This compound serves as a precursor.
Amination: React 2-chloro-5-methylphenyl isocyanate with ammonia (NH) to introduce the amino group.
Nitrile Formation: Add hydrogen cyanide (HCN) or a nitrile source to form the nitrile group.
Industrial Production:: Industrial production methods may involve large-scale reactions using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Amination: Isocyanate reacts with ammonia to form the amino group.
Nitrile Formation: Isocyanate reacts with HCN to yield the nitrile group.
- Amination: Ammonia, solvent (e.g., ethanol or water)
- Nitrile Formation: Hydrogen cyanide (HCN), base (e.g., NaOH)
Major Products:: The major product is “(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile.”
Scientific Research Applications
This compound finds applications in:
Medicine: Potential as a drug candidate due to its unique structure.
Chemistry: As a building block for more complex molecules.
Industry: In the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. It may interact with specific receptors, enzymes, or cellular pathways. Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Similar Compounds: 5-Chloro-2-methylphenyl isocyanate (CAS Number40411-27-6) shares some structural features.
Uniqueness: The combination of amino, chloro-substituted phenyl, and nitrile groups sets “(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile” apart.
Biological Activity
(3S)-3-Amino-3-(2-chloro-5-methylphenyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H11ClN2, with a molecular weight of approximately 194.66 g/mol. The compound features:
- An amino group (-NH2)
- A nitrile group (-C≡N)
- A chloro-substituted aromatic ring
This specific arrangement contributes to its potential interactions with biological targets, influencing its pharmacological properties.
The biological activity of this compound is thought to arise from its ability to interact with various biomolecules. Key mechanisms include:
- Hydrogen bonding facilitated by the amino group, which can enhance interactions with enzymes and receptors.
- Hydrophobic interactions due to the chloro-substituted phenyl ring, which may affect protein conformation and activity.
These interactions can modulate cellular pathways, leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation as an antibacterial or antifungal agent. Its mechanism may involve disrupting microbial cell functions through interaction with essential enzymes.
2. Anticancer Properties
Preliminary data suggest that this compound may have anticancer effects. It has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, it has shown promising results in inhibiting the growth of breast cancer cell lines .
3. Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are under investigation, particularly its ability to modulate inflammatory pathways such as NF-κB signaling. This could position it as a therapeutic option for inflammatory diseases .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-chloro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-2-3-9(11)8(6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
InChI Key |
PTRUZXCEABUJAL-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)Cl)[C@H](CC#N)N |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
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